molecular formula C9H7ClN2O B6254174 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1314912-98-5

7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B6254174
CAS RN: 1314912-98-5
M. Wt: 194.6
InChI Key:
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Description

7-chloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7ClN2 . It is a purple solid at room temperature . The compound has a molecular weight of 166.61 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 7-chloro-2-methylimidazo[1,2-a]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The InChI code for 7-chloro-2-methylimidazo[1,2-a]pyridine is 1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 7-chloro-2-methylimidazo[1,2-a]pyridine are not detailed in the search results, imidazo[1,2-a]pyridines in general have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

7-chloro-2-methylimidazo[1,2-a]pyridine is a purple solid at room temperature . It has a molecular weight of 166.61 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with thionyl chloride followed by treatment with sodium hydroxide and chlorination with chlorine gas.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyridine-3-carbaldehyde", "Thionyl chloride", "Sodium hydroxide", "Chlorine gas" ], "Reaction": [ "Step 1: 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is reacted with thionyl chloride to form 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde chloride.", "Step 2: The resulting chloride is treated with sodium hydroxide to form 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.", "Step 3: Chlorination of 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with chlorine gas yields the final product." ] }

CAS RN

1314912-98-5

Molecular Formula

C9H7ClN2O

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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